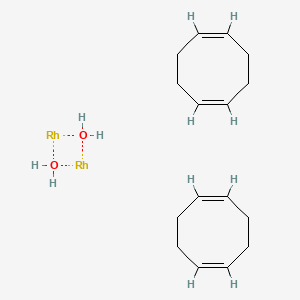
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is a coordination compound that features a rhodium center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand and two water molecules. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate typically involves the reaction of rhodium salts with (1Z,5Z)-cycloocta-1,5-diene in the presence of water. One common method is the reaction of rhodium chloride with (1Z,5Z)-cycloocta-1,5-diene in an aqueous solution, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions to facilitate the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules .
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is widely used as a catalyst in asymmetric synthesis reactions, such as hydrogenation, hydride transfer, carbonylation, and cycloaddition reactions .
Biology and Medicine
Its unique coordination properties make it a candidate for exploring new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of enantioselective organic intermediates and functional molecules. It is also employed in the research and synthesis of organometallic compounds .
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate exerts its effects involves the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and products .
Comparison with Similar Compounds
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;palladium;dihydrate: Similar in structure but with a palladium center instead of rhodium.
(1Z,5Z)-cycloocta-1,5-diene;platinum;dihydrate: Features a platinum center and exhibits different catalytic properties compared to the rhodium compound.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate lies in its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C16H28O2Rh2 |
|---|---|
Molecular Weight |
458.20 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;; |
InChI Key |
HSFFMOISCNXZCL-MIXQCLKLSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


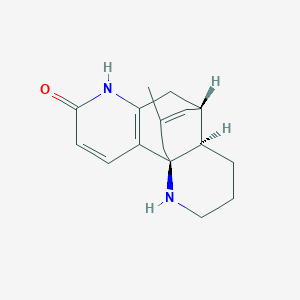
![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
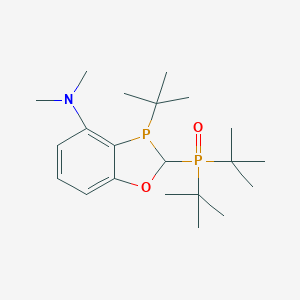
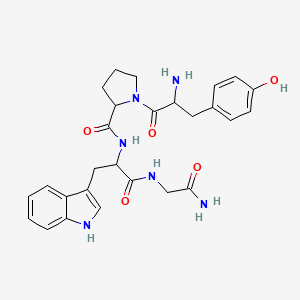
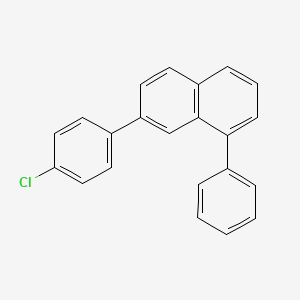
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
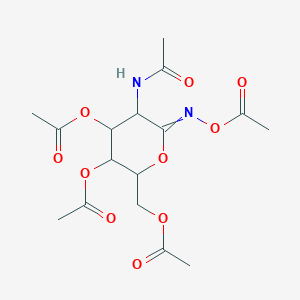
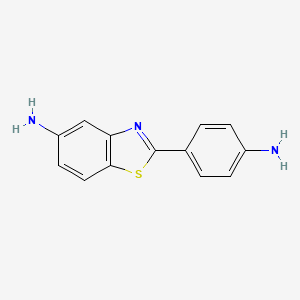
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
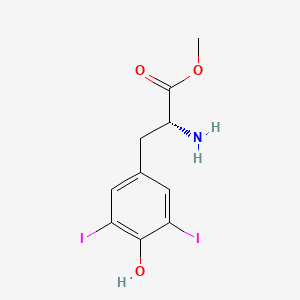
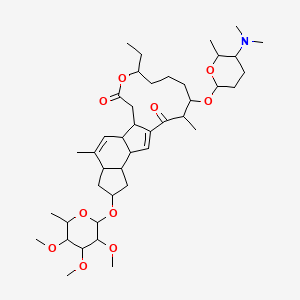
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
